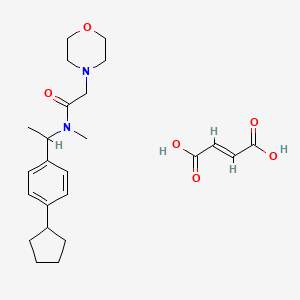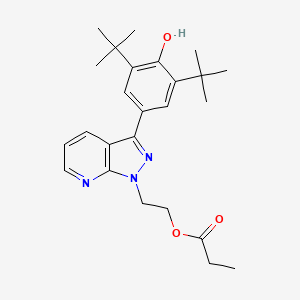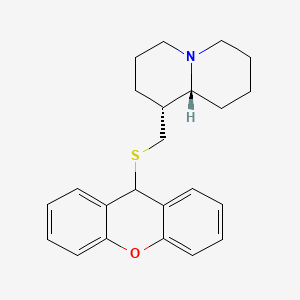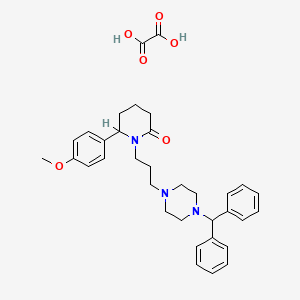
1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-methoxyphenyl)-2-piperidinone ethanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-methoxyphenyl)-2-piperidinone ethanedioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a piperidinone moiety, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-methoxyphenyl)-2-piperidinone ethanedioate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: This step involves the reaction of diphenylmethyl chloride with piperazine under basic conditions to form 4-(Diphenylmethyl)-1-piperazine.
Alkylation: The next step involves the alkylation of 4-(Diphenylmethyl)-1-piperazine with 3-chloropropylamine to form 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propylamine.
Formation of Piperidinone Moiety: This step involves the reaction of 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propylamine with p-methoxybenzaldehyde under acidic conditions to form 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-methoxyphenyl)-2-piperidinone.
Formation of Ethanedioate Salt: The final step involves the reaction of 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-methoxyphenyl)-2-piperidinone with ethanedioic acid to form the ethanedioate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-methoxyphenyl)-2-piperidinone ethanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to form reduced products.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or piperidinone moieties using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or piperidinone derivatives.
Scientific Research Applications
1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-methoxyphenyl)-2-piperidinone ethanedioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-methoxyphenyl)-2-piperidinone ethanedioate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone
- **1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-chlorophenyl)-2-piperidinone
- **1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-fluorophenyl)-2-piperidinone
Uniqueness
1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-methoxyphenyl)-2-piperidinone ethanedioate is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of selectivity and potency in various applications.
Properties
CAS No. |
109758-30-7 |
|---|---|
Molecular Formula |
C34H41N3O6 |
Molecular Weight |
587.7 g/mol |
IUPAC Name |
1-[3-(4-benzhydrylpiperazin-1-yl)propyl]-6-(4-methoxyphenyl)piperidin-2-one;oxalic acid |
InChI |
InChI=1S/C32H39N3O2.C2H2O4/c1-37-29-18-16-26(17-19-29)30-14-8-15-31(36)35(30)21-9-20-33-22-24-34(25-23-33)32(27-10-4-2-5-11-27)28-12-6-3-7-13-28;3-1(4)2(5)6/h2-7,10-13,16-19,30,32H,8-9,14-15,20-25H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
QOSUTMSQJWLCNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCC(=O)N2CCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



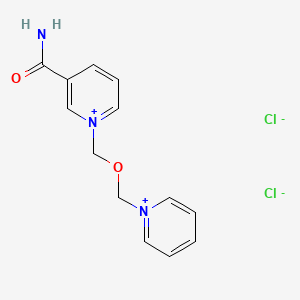
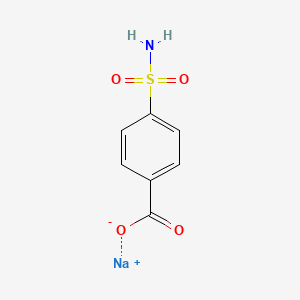


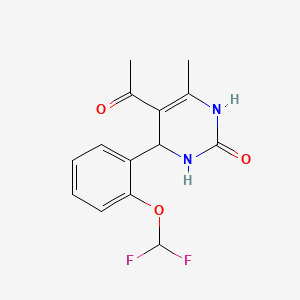
![(4R)-4-(ethylamino)-2-methyl-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride](/img/structure/B12745715.png)


